Cas no 107189-08-2 (3-(Benzoyloxy)-2-hydroxybenzoic acid)
3-(Benzoyloxy)-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Benzoyloxy)-2-hydroxybenzoic acid
- 3-benzoyloxy-2-hydroxybenzoic acid
- SCHEMBL796288
- DTXSID40563745
- 107189-08-2
- DB-365578
- 3-(Benzoyloxy)-2-hydroxybenzoicacid
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- Inchi: 1S/C14H10O5/c15-12-10(13(16)17)7-4-8-11(12)19-14(18)9-5-2-1-3-6-9/h1-8,15H,(H,16,17)
- InChI Key: JFIZCLLGNOIHKI-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=CC=1)=O)C1C=CC=C(C(=O)O)C=1O
Computed Properties
- Exact Mass: 258.05282342g/mol
- Monoisotopic Mass: 258.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 83.8Ų
3-(Benzoyloxy)-2-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B354110-10mg |
3-(Benzoyloxy)-2-hydroxybenzoic Acid |
107189-08-2 | 10mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B354110-25mg |
3-(Benzoyloxy)-2-hydroxybenzoic Acid |
107189-08-2 | 25mg |
$ 448.00 | 2023-04-18 | ||
| TRC | B354110-50mg |
3-(Benzoyloxy)-2-hydroxybenzoic Acid |
107189-08-2 | 50mg |
$ 867.00 | 2023-04-18 | ||
| TRC | B354110-100mg |
3-(Benzoyloxy)-2-hydroxybenzoic Acid |
107189-08-2 | 100mg |
$ 1441.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756276-1g |
3-(Benzoyloxy)-2-hydroxybenzoic acid |
107189-08-2 | 98% | 1g |
¥6657.00 | 2024-08-09 |
3-(Benzoyloxy)-2-hydroxybenzoic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-(Benzoyloxy)-2-hydroxybenzoic acid
Introduction to 3-(Benzoyloxy)-2-hydroxybenzoic Acid (CAS No. 107189-08-2)
3-(Benzoyloxy)-2-hydroxybenzoic acid, identified by the chemical compound identifier CAS No. 107189-08-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of hydroxybenzoic acid derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of 3-(Benzoyloxy)-2-hydroxybenzoic acid incorporates both hydroxyl and benzoyloxy functional groups, which contribute to its unique chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The benzoyloxy group at the third position and the hydroxyl group at the second position of the benzoic acid core provide a rich scaffold for further functionalization. This dual functionality allows for a wide range of chemical transformations, making 3-(Benzoyloxy)-2-hydroxybenzoic acid a versatile building block in organic synthesis. In recent years, there has been growing interest in exploring the pharmacological potential of this compound and its derivatives. Researchers have been investigating its role in various biological pathways, including anti-inflammatory, antioxidant, and antimicrobial activities.
One of the most compelling aspects of 3-(Benzoyloxy)-2-hydroxybenzoic acid is its ability to serve as a precursor for more complex molecules with enhanced biological activity. For instance, derivatives of this compound have been studied for their potential in modulating enzyme activity and interacting with biological targets. The hydroxyl group can participate in hydrogen bonding interactions, while the benzoyloxy group can engage in π-stacking interactions with biomolecules, making it an attractive candidate for drug design.
Recent advancements in computational chemistry have enabled more precise predictions of the binding affinity and interaction patterns of 3-(Benzoyloxy)-2-hydroxybenzoic acid with biological targets. These studies have revealed that modifications to the benzoyloxy and hydroxyl groups can significantly alter the compound's pharmacological profile. For example, introducing additional substituents can enhance binding to specific enzymes or receptors, leading to improved therapeutic efficacy.
The pharmaceutical industry has taken notice of these findings, and several companies are now exploring 3-(Benzoyloxy)-2-hydroxybenzoic acid as a lead compound for drug development. Preclinical studies have demonstrated promising results in models of inflammation and oxidative stress, suggesting that this compound may have therapeutic applications in conditions such as arthritis and neurodegenerative diseases. The ability to fine-tune its structure has allowed researchers to develop analogs with improved pharmacokinetic properties, including better solubility and bioavailability.
In addition to its pharmaceutical applications, 3-(Benzoyloxy)-2-hydroxybenzoic acid has shown potential in other areas, such as materials science and agrochemicals. Its unique structural features make it a suitable candidate for designing advanced materials with specific functionalities. For instance, it can be used to create polymers or coatings with enhanced stability or biodegradability.
The synthesis of 3-(Benzoyloxy)-2-hydroxybenzoic acid has also been optimized to improve yield and efficiency. Modern synthetic methodologies have enabled the production of this compound on an industrial scale, making it more accessible for research and commercial applications. Catalytic processes have been particularly effective in streamlining the synthesis while maintaining high purity standards.
Environmental considerations have also played a role in the development of synthetic routes for 3-(Benzoyloxy)-2-hydroxybenzoic acid. Green chemistry principles have been applied to minimize waste and reduce energy consumption during production. These efforts align with broader industry trends toward sustainable manufacturing practices.
As research continues to uncover new applications for 3-(Benzoyloxy)-2-hydroxybenzoic acid, its importance in various scientific fields is likely to grow. The combination of its structural versatility and biological activity makes it a compelling subject for further investigation. Future studies may explore its potential in areas such as cancer therapy, where targeted drug delivery systems could be developed using this compound as a foundation.
In conclusion, 3-(Benzoyloxy)-2-hydroxybenzoic acid (CAS No. 107189-08-2) represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and diverse biological activities make it a valuable compound with wide-ranging applications. As research progresses, we can expect to see even more innovative uses emerge from this versatile molecule.
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